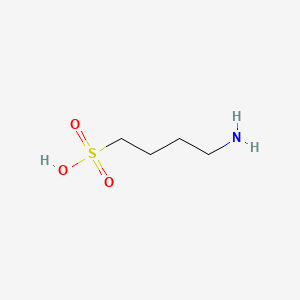

4-aminobutane-1-sulfonic acid

Vue d'ensemble

Description

Méthodes De Préparation

4-aminobutane-1-sulfonic acid can be synthesized through various methods. One common synthetic route involves the reaction of butyraldehyde with ammonium bisulfite . The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

4-aminobutane-1-sulfonic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biochemical Applications

4-Aminobutane-1-sulfonic acid is widely recognized for its role in biological systems. It is a crucial component in the synthesis of bile acids and plays a part in various metabolic processes.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. A study highlighted its potential in reducing oxidative stress in neuronal cells, thus protecting against apoptosis induced by neurotoxic agents .

Cardiovascular Health

The compound has been shown to have beneficial effects on cardiovascular health. It aids in regulating calcium levels within cells, which is vital for heart function. Studies have demonstrated that supplementation can improve heart contractility and reduce the risk of arrhythmias .

Pharmaceutical Applications

This compound is utilized in various pharmaceutical formulations due to its safety profile and efficacy.

Drug Formulation

It serves as an excipient in drug formulations, enhancing solubility and stability. For instance, it has been incorporated into formulations for anti-inflammatory drugs to improve bioavailability .

Antioxidant Properties

The antioxidant capabilities of this compound have been explored in the development of therapeutic agents aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a valuable ingredient in antioxidant supplements .

Cosmetic Applications

In the cosmetic industry, this compound is employed for its moisturizing and skin-conditioning properties.

Skin Care Products

It is commonly included in skin care formulations due to its ability to enhance skin hydration and improve texture. A case study demonstrated that creams containing this compound significantly increased skin moisture levels compared to control formulations .

Hair Care Products

Additionally, it is used in hair care products as a conditioning agent, helping to improve hair texture and manageability without causing irritation .

Environmental Applications

This compound has been investigated for its environmental applications, particularly in wastewater treatment.

Biodegradation Studies

Research has shown that this compound can be effectively biodegraded by specific microbial strains, which may help mitigate pollution from industrial effluents containing sulfonated compounds .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemistry | Neuroprotection | Reduces oxidative stress |

| Cardiovascular health | Improves heart function | |

| Pharmaceuticals | Drug formulation | Enhances solubility and stability |

| Antioxidant properties | Scavenges free radicals | |

| Cosmetics | Skin care products | Increases skin hydration |

| Hair care products | Improves hair texture | |

| Environmental | Wastewater treatment | Effective biodegradation by microbes |

Case Studies

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Skin Hydration

A clinical trial evaluated the effectiveness of a moisturizer containing this compound on participants with dry skin conditions. The results showed a marked improvement in skin hydration levels over four weeks of use, supporting its application in cosmetic formulations aimed at enhancing skin moisture .

Mécanisme D'action

The mechanism of action of 4-aminobutane-1-sulfonic acid involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range . This is crucial in biochemical reactions where pH stability is essential for enzyme activity and other biochemical processes . The molecular targets and pathways involved include interactions with hydrogen ions and other components of the buffering system .

Comparaison Avec Des Composés Similaires

4-aminobutane-1-sulfonic acid can be compared with other similar compounds such as aminonaphthalenesulfonic acids and other sulfonic acid derivatives . These compounds share similar buffering properties but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific molecular structure, which provides distinct buffering capabilities and solubility properties .

Similar compounds include:

- Aminonaphthalenesulfonic acids

- Other sulfonic acid derivatives

Activité Biologique

4-Aminobutane-1-sulfonic acid (also known as 4-aminobutanesulfonic acid or taurine) is a sulfonic acid derivative that has garnered attention for its various biological activities. This compound plays significant roles in cellular processes, including neurotransmission, osmoregulation, and antioxidant defense. Below, we will explore its biological activities, mechanisms of action, and relevant case studies.

This compound has the chemical formula and is characterized by an amino group and a sulfonic acid group attached to a butane backbone. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacological research.

Biological Activities

1. Neurotransmission:

this compound is involved in the central nervous system as an inhibitory neurotransmitter. It has been shown to modulate the activity of GABA receptors, contributing to its neuroprotective effects. Studies have indicated that it may help reduce excitotoxicity in neuronal cells, which is critical in conditions such as epilepsy and neurodegenerative diseases .

2. Antioxidant Properties:

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial for protecting cells from damage during inflammatory responses or oxidative stress conditions .

3. Cancer Cell Inhibition:

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines in vitro. It appears to exert its effects through mechanisms such as inducing apoptosis and inhibiting cell proliferation .

The biological effects of this compound can be attributed to several mechanisms:

- GABAergic Modulation: By acting on GABA receptors, it enhances inhibitory neurotransmission, which can lead to reduced neuronal excitability.

- Antioxidant Activity: The sulfonic acid group contributes to its ability to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Cell Signaling Pathways: It may influence various signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Table 1: Summary of Biological Activities

Example Study: Inhibition of Cancer Cell Growth

A study investigating the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Propriétés

IUPAC Name |

4-aminobutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNILZINKISHVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161453 | |

| Record name | 4-Aminobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-34-7 | |

| Record name | 4-Amino-1-butanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14064-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights can solid-state 17O NMR provide about the molecular dynamics of ABSA?

A1: Variable-temperature solid-state 17O NMR studies have revealed that the SO3- groups in crystalline ABSA undergo a 3-fold rotational jump mechanism []. This technique enabled the determination of jump rates and activation energies for this dynamic process, providing valuable information about the molecular motions within the solid state []. By correlating the activation energies with hydrogen bonding patterns, researchers can quantify the strength of hydrogen bonding interactions involving the SO3- group in the crystal lattice [].

Q2: Are there any computational studies that shed light on the structural and energetic properties of ABSA?

A2: Yes, Density Functional-based Tight-Binding (DFTB) calculations have been employed to study SO3- jump dynamics in ABSA and related sulfonic acids []. These simulations allow researchers to calculate activation barriers for SO3- jumps within the crystal lattice and explore the influence of hydrogen bonding on these barriers []. Such computational approaches complement experimental findings and provide a deeper understanding of the molecular behavior of ABSA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.